molecular formula C11H14N4O4 B119066 2-Methylbutanal 2,4-Dinitrophenylhydrazone CAS No. 1646-99-7

2-Methylbutanal 2,4-Dinitrophenylhydrazone

Cat. No.: B119066
CAS No.: 1646-99-7
M. Wt: 266.25 g/mol
InChI Key: DNNWUTZYPFHFCR-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylbutanal 2,4-Dinitrophenylhydrazone is a chemical compound formed by the reaction of 2-Methylbutanal with 2,4-Dinitrophenylhydrazine. This compound is often used in analytical chemistry for the identification and quantification of aldehydes and ketones due to its ability to form stable derivatives with these functional groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylbutanal 2,4-Dinitrophenylhydrazone involves the reaction of 2-Methylbutanal with 2,4-Dinitrophenylhydrazine under acidic conditions. Typically, a solution of 2,4-Dinitrophenylhydrazine in methanol and sulfuric acid is used. The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of the hydrazone derivative .

Industrial Production Methods

This includes the use of appropriate solvents, catalysts, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Methylbutanal 2,4-Dinitrophenylhydrazone primarily undergoes addition-elimination reactions. These reactions involve the addition of the hydrazine derivative to the carbonyl group of aldehydes or ketones, followed by the elimination of water to form the stable hydrazone product .

Common Reagents and Conditions

Major Products

The major product of the reaction between 2-Methylbutanal and 2,4-Dinitrophenylhydrazine is this compound. This compound is characterized by its bright orange or yellow precipitate, which is indicative of the presence of a carbonyl group .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Methylbutanal 2,4-Dinitrophenylhydrazone involves a nucleophilic addition-elimination reaction. The 2,4-Dinitrophenylhydrazine first adds across the carbon-oxygen double bond of the aldehyde or ketone, forming an intermediate compound. This intermediate then loses a molecule of water, resulting in the formation of the stable hydrazone derivative . The molecular targets are the carbonyl groups present in aldehydes and ketones, and the pathway involves the formation of a hydrazone linkage .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylpropanal 2,4-Dinitrophenylhydrazone
  • 3-Methylbutanal 2,4-Dinitrophenylhydrazone
  • Benzaldehyde 2,4-Dinitrophenylhydrazone

Uniqueness

2-Methylbutanal 2,4-Dinitrophenylhydrazone is unique due to its specific structure, which allows it to form stable derivatives with a wide range of aldehydes and ketones. This stability makes it particularly useful in analytical applications where precise identification and quantification are required .

Properties

IUPAC Name

N-[(E)-2-methylbutylideneamino]-2,4-dinitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O4/c1-3-8(2)7-12-13-10-5-4-9(14(16)17)6-11(10)15(18)19/h4-8,13H,3H2,1-2H3/b12-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNNWUTZYPFHFCR-KPKJPENVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)/C=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30497388
Record name (2E)-1-(2,4-Dinitrophenyl)-2-(2-methylbutylidene)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30497388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1646-99-7
Record name (2E)-1-(2,4-Dinitrophenyl)-2-(2-methylbutylidene)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30497388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methylbutanal 2,4-Dinitrophenylhydrazone
Reactant of Route 2
Reactant of Route 2
2-Methylbutanal 2,4-Dinitrophenylhydrazone
Reactant of Route 3
Reactant of Route 3
2-Methylbutanal 2,4-Dinitrophenylhydrazone
Reactant of Route 4
Reactant of Route 4
2-Methylbutanal 2,4-Dinitrophenylhydrazone
Reactant of Route 5
Reactant of Route 5
2-Methylbutanal 2,4-Dinitrophenylhydrazone
Reactant of Route 6
Reactant of Route 6
2-Methylbutanal 2,4-Dinitrophenylhydrazone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.